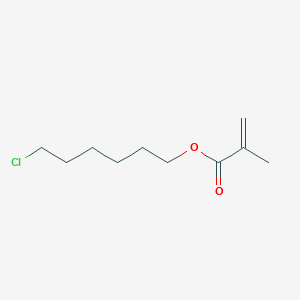

6-Chlorohexyl 2-methylprop-2-enoate

Description

6-Chlorohexyl 2-methylprop-2-enoate is a methacrylate ester derivative characterized by a 6-chlorohexyl chain esterified to a 2-methylprop-2-enoate (methacrylate) group. This compound combines the reactive methacrylate moiety—a key component in polymerization processes—with a chlorinated alkyl chain, which may enhance lipophilicity and influence its chemical behavior. Methacrylates are widely used in adhesives, coatings, and polymer matrices, and the chlorohexyl substituent could tailor this compound for specialized industrial or biomedical uses, such as modified polymers or controlled-release systems .

Properties

IUPAC Name |

6-chlorohexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO2/c1-9(2)10(12)13-8-6-4-3-5-7-11/h1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJSFGVWWBBFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569210 | |

| Record name | 6-Chlorohexyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45101-66-4 | |

| Record name | 6-Chlorohexyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45101-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorohexyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorohexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chlorohexyl 2-methylprop-2-enoate typically involves the reaction of hexamethylene oxide with methacryloyl chloride . The reaction is carried out under a nitrogen atmosphere at elevated temperatures, usually around 90°C. After the reaction is complete, the mixture is cooled and filtered to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced filtration and purification techniques is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

6-Chlorohexyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Polymerization: The methacrylate group allows the compound to undergo polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base to facilitate the substitution process.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of this compound.

Polymerization: The major products are polymers with varying molecular weights and properties, depending on the reaction conditions and initiators used.

Scientific Research Applications

6-Chlorohexyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.

Biology: The compound is used in the development of biomaterials and drug delivery systems.

Medicine: It is explored for its potential use in medical devices and coatings due to its biocompatibility.

Mechanism of Action

The mechanism of action of 6-chlorohexyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The methacrylate group plays a crucial role in this process by providing the reactive site for polymerization. The chlorohexyl group can also participate in various chemical reactions, enhancing the compound’s versatility .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

- Methyl 2-Methylprop-2-enoate (Methyl Methacrylate; CAS 80-62-6): Structure: Methyl group esterified to methacrylate. Properties: Low molecular weight (100.12 g/mol), volatile, and highly reactive in free-radical polymerization. Applications: Key monomer in poly(methyl methacrylate) (PMMA) plastics, adhesives (e.g., PLEXUS® MA420W), and composites . Safety: STEL (short-term exposure limit) of 50 ppm (205 mg/m³); causes skin irritation and respiratory sensitization .

- 6-Chlorohexyl Acetate: Structure: 6-chlorohexyl chain esterified to acetate. Properties: Chlorine increases molecular weight (compared to non-halogenated analogs) and may enhance chemical stability. Applications: Used in specialty coatings, plasticizers, or intermediates in organic synthesis .

- 6-Chlorohexyl 2-Methylprop-2-enoate: Structure: Combines a chlorohexyl chain with methacrylate. The chlorine atom may confer UV stability or alter reactivity in polymerization.

Data Table: Comparative Analysis of Methacrylate Derivatives

Research and Development Challenges

- Toxicity Profiling : Urgent need for toxicological studies, given the absence of exposure limits for chlorohexyl methacrylates.

- Market Potential: Niche applications in fluorinated polymers (e.g., perfluorinated methacrylates in ) or biomedical devices could drive demand .

Biological Activity

6-Chlorohexyl 2-methylprop-2-enoate (CAS No. 45101-66-4) is an organic compound that has garnered interest in various fields, including medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a chloroalkyl group and an acrylate moiety. Its molecular formula is , and it possesses properties typical of both alkyl halides and esters, influencing its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Signal Transduction Modulation : The compound may interact with various receptors, affecting downstream signaling pathways that regulate cell proliferation and apoptosis.

- Cytotoxic Effects : Research indicates that related compounds can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, potentially useful in pharmaceuticals. |

| Anticancer | Induces apoptosis in cancer cell lines; further studies needed for specificity. |

| Herbicidal | Potential use in agriculture for controlling unwanted vegetation. |

| Anti-inflammatory | May modulate inflammatory responses, though specific pathways require further investigation. |

Case Studies and Research Findings

- Anticancer Activity : A study focusing on acrylate derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines (e.g., breast and colon cancer). The mechanism involved the upregulation of pro-apoptotic factors such as caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2.

- Antimicrobial Properties : Another research effort highlighted the compound's effectiveness against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

- Herbicidal Applications : Preliminary studies suggest that this compound can inhibit the growth of certain weeds, thus presenting an opportunity for use in agricultural settings as a selective herbicide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.